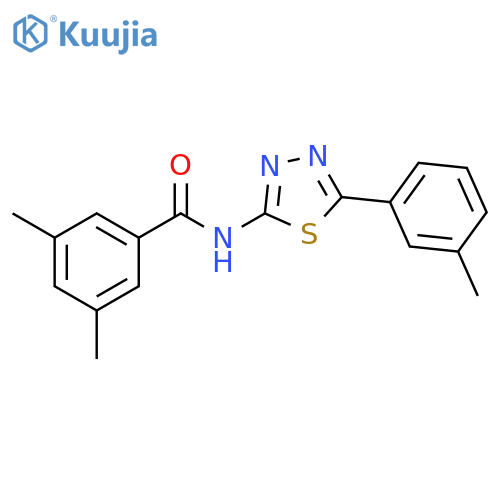Cas no 392241-15-5 (3,5-dimethyl-N-5-(3-methylphenyl)-1,3,4-thiadiazol-2-ylbenzamide)

392241-15-5 structure
商品名:3,5-dimethyl-N-5-(3-methylphenyl)-1,3,4-thiadiazol-2-ylbenzamide
3,5-dimethyl-N-5-(3-methylphenyl)-1,3,4-thiadiazol-2-ylbenzamide 化学的及び物理的性質
名前と識別子
-
- 3,5-dimethyl-N-5-(3-methylphenyl)-1,3,4-thiadiazol-2-ylbenzamide
- Benzamide, 3,5-dimethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-
- AKOS024575464
- 3,5-Dimethyl-N-[5-(3-tolyl)-1,3,4-thiadiazol-2-yl]benzamide
- 3,5-dimethyl-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide
- 392241-15-5
- 3,5-dimethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
- F0326-0222
- Oprea1_069708
-
- インチ: 1S/C18H17N3OS/c1-11-5-4-6-14(8-11)17-20-21-18(23-17)19-16(22)15-9-12(2)7-13(3)10-15/h4-10H,1-3H3,(H,19,21,22)
- InChIKey: UEERHDNKHKHZAN-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NN=C(C2=CC=CC(C)=C2)S1)(=O)C1=CC(C)=CC(C)=C1
計算された属性
- せいみつぶんしりょう: 323.10923335g/mol
- どういたいしつりょう: 323.10923335g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 409
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.1Ų
- 疎水性パラメータ計算基準値(XlogP): 4.3
じっけんとくせい
- 密度みつど: 1.251±0.06 g/cm3(Predicted)
- ゆうかいてん: 247-251 °C(Solv: ethanol (64-17-5))
- 酸性度係数(pKa): 8.35±0.50(Predicted)
3,5-dimethyl-N-5-(3-methylphenyl)-1,3,4-thiadiazol-2-ylbenzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0326-0222-20μmol |
3,5-dimethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
392241-15-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0326-0222-100mg |
3,5-dimethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
392241-15-5 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
| Life Chemicals | F0326-0222-1mg |
3,5-dimethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
392241-15-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0326-0222-25mg |
3,5-dimethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
392241-15-5 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F0326-0222-40mg |
3,5-dimethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
392241-15-5 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
| Life Chemicals | F0326-0222-3mg |
3,5-dimethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
392241-15-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0326-0222-2μmol |
3,5-dimethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
392241-15-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0326-0222-5μmol |
3,5-dimethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
392241-15-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0326-0222-10mg |
3,5-dimethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
392241-15-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0326-0222-20mg |
3,5-dimethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
392241-15-5 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
3,5-dimethyl-N-5-(3-methylphenyl)-1,3,4-thiadiazol-2-ylbenzamide 関連文献
-
1. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
-
Louis Porte RSC Adv., 2014,4, 64506-64513
-
4. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
-
Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
392241-15-5 (3,5-dimethyl-N-5-(3-methylphenyl)-1,3,4-thiadiazol-2-ylbenzamide) 関連製品
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
